Z-D-Tyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

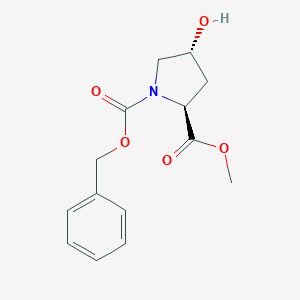

®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyphenyl group on the side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction. This can be done by reacting a suitable precursor with a phenol derivative under basic conditions.

Coupling Reaction: The protected amino acid is then coupled with the hydroxyphenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones

Reduction: Deprotected amino acid

Substitution: Ethers or esters

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and proteins due to its protected amino group.

Chiral Catalysts: It serves as a chiral ligand in asymmetric synthesis.

Biology

Enzyme Inhibitors: It is used in the design of enzyme inhibitors for research purposes.

Protein Engineering: The compound is utilized in the study of protein structure and function.

Medicine

Drug Development: It is a precursor in the synthesis of pharmaceutical compounds.

Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection.

Industry

Material Science: It is used in the synthesis of polymers and materials with specific properties.

Agriculture: The compound is employed in the development of agrochemicals.

Wirkmechanismus

The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl protecting group.

®-2-(((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

®-2-(((Methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Has a methoxycarbonyl (Moc) protecting group.

Uniqueness

®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications.

Biologische Aktivität

Introduction

Z-D-Tyr-OH, or Z-D-Tyrosine (Benzyl)-Hydroxyl, is a protected form of the amino acid D-Tyrosine, which plays a significant role in various biochemical processes. This compound is primarily utilized in peptide synthesis due to its protective groups that allow for selective reactions. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and biochemistry.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group protecting the amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group. This protection strategy is essential for preventing unwanted side reactions during peptide synthesis. The synthesis of this compound involves several key steps that ensure the integrity of the reactive sites, allowing for controlled reactions during subsequent peptide formation.

Table 1: Chemical Structure and Properties of this compound

| Property | Description |

|---|---|

| Chemical Name | Z-D-Tyrosine (Benzyl)-Hydroxyl |

| CAS Number | 92455-53-3 |

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Functional Groups | Amine, Hydroxyl, Aromatic |

This compound does not exhibit inherent biological activity on its own; rather, its biological relevance arises from the peptides synthesized using this compound. The protective groups allow for selective deprotection, enabling the formation of specific peptide sequences that can interact with various biological targets. The interactions depend on the specific peptides formed from this compound, influencing their biological activity and functionality.

Case Studies

-

Inhibition of Tyrosinase Activity

- A study demonstrated that peptides containing D-tyrosine negatively regulate melanin synthesis by inhibiting tyrosinase activity. For instance, peptapeptide-18 containing D-tyrosine at either terminus significantly decreased melanin content and tyrosinase activity in MNT-1 cells . This suggests that this compound could be utilized in developing cosmetic peptides aimed at reducing melanin production.

-

Neurochemical Effects

- Research indicates that while L-Tyrosine can increase catecholamine metabolism, D-Tyrosine (the enantiomer) has negligible effects on tyrosine hydroxylase (TH) activity. This highlights the stereospecific nature of tyrosine's effects on neurotransmitter synthesis . Peptides synthesized from this compound may exhibit unique neurochemical properties depending on their structure and sequence.

- Peptide Synthesis and Modification

Table 2: Summary of Biological Activities Related to D-Tyrosine

Eigenschaften

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.